4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide
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Overview
Description
4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a naphthalene ring, a thiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the naphthalene moiety, and finally the attachment of the nitrobenzamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the ethoxy group.
Scientific Research Applications
4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- 4-(2-ethoxy-phenylazo)-naphthalen-1-ylamine
- (4-ethoxy-benzylidene)-naphthalen-1-yl-amine
Uniqueness
4-ethoxy-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}-3-nitrobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C23H18N4O4S2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-ethoxy-N-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamothioyl]-3-nitrobenzamide |
InChI |
InChI=1S/C23H18N4O4S2/c1-2-31-20-10-9-17(12-19(20)27(29)30)21(28)25-22(32)26-23-24-18(13-33-23)16-8-7-14-5-3-4-6-15(14)11-16/h3-13H,2H2,1H3,(H2,24,25,26,28,32) |
InChI Key |
IHYRYXDIEILAPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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